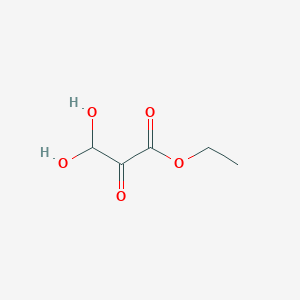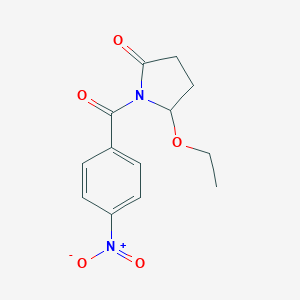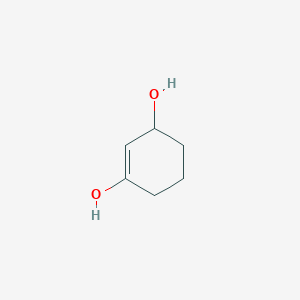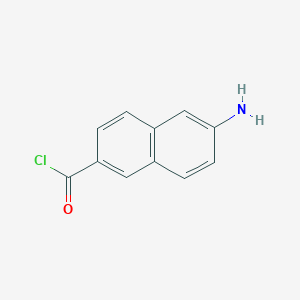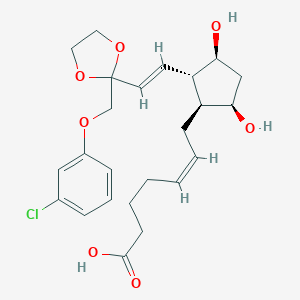
Glystrophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glystrophan is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nootropic agents, which are known for their ability to enhance cognitive function. Glystrophan has been shown to exhibit neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. In
Mecanismo De Acción
The exact mechanism of action of Glystrophan is not fully understood. However, it is believed to work by increasing the release of acetylcholine in the brain, which is a neurotransmitter that plays a key role in cognitive function.
Efectos Bioquímicos Y Fisiológicos
Glystrophan has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Glystrophan in lab experiments is its ability to improve cognitive function, which can be useful in studying the effects of various compounds on cognitive function. However, one limitation is that the exact mechanism of action of Glystrophan is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on Glystrophan. One area of research could focus on further investigating the neuroprotective effects of Glystrophan and its potential in the treatment of neurodegenerative diseases. Another area of research could focus on the development of more effective synthesis methods for Glystrophan. Additionally, research could focus on identifying the exact mechanism of action of Glystrophan and how it interacts with other compounds in the brain.
Métodos De Síntesis
Glystrophan is synthesized through a multi-step process that involves the reaction of 2-oxo-1,3-dioxolane with 2-bromo-4-methylphenol. This reaction yields 2-(2-bromo-4-methylphenoxy)-1,3-dioxolane, which is further reacted with methylamine to produce Glystrophan.
Aplicaciones Científicas De Investigación
Glystrophan has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the neuroprotective effects of Glystrophan on rat brain cells exposed to oxidative stress. The results showed that Glystrophan was able to protect the cells from damage caused by oxidative stress.
Another study investigated the potential of Glystrophan in the treatment of Alzheimer's disease. The study found that Glystrophan was able to improve cognitive function in mice with Alzheimer's disease and reduce the accumulation of amyloid-beta plaques in the brain.
Propiedades
Número CAS |
131349-68-3 |
|---|---|
Nombre del producto |
Glystrophan |
Fórmula molecular |
C24H31ClO7 |
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
(Z)-7-[(1S,2S,3S,5R)-2-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H31ClO7/c25-17-6-5-7-18(14-17)30-16-24(31-12-13-32-24)11-10-20-19(21(26)15-22(20)27)8-3-1-2-4-9-23(28)29/h1,3,5-7,10-11,14,19-22,26-27H,2,4,8-9,12-13,15-16H2,(H,28,29)/b3-1-,11-10+/t19-,20-,21+,22-/m0/s1 |
Clave InChI |
RWTBSBMVEFAIJX-YKUPADDRSA-N |
SMILES isomérico |
C1COC(O1)(COC2=CC(=CC=C2)Cl)/C=C/[C@@H]3[C@H](C[C@H]([C@H]3C/C=C\CCCC(=O)O)O)O |
SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |
SMILES canónico |
C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |
Sinónimos |
7-(4-(3-chlorophenoxy)-3,3-ethylenedioxy-1-butenyl)-3,5-dihydroxycyclopentyl-5-heptenoic acid cloprostenol-15-glycal glystrophan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




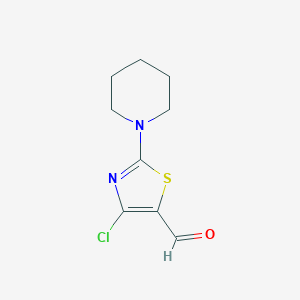
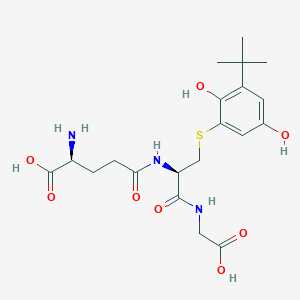
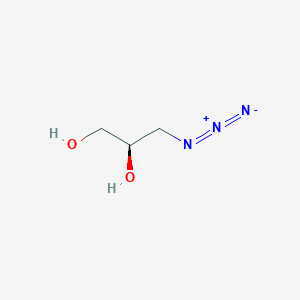

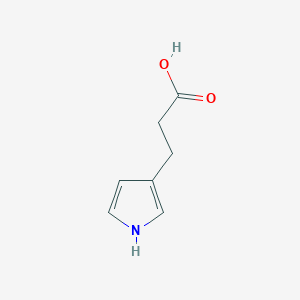
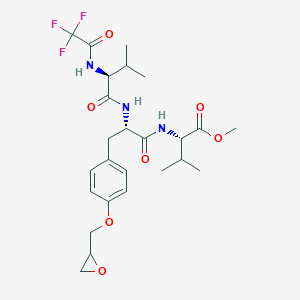
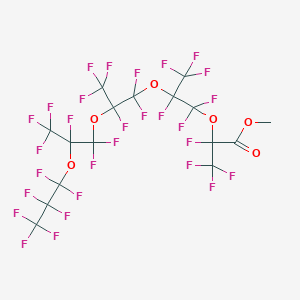
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
